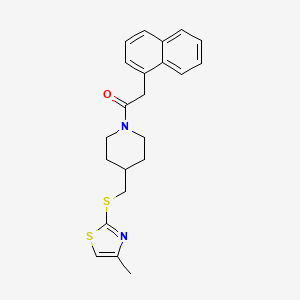![molecular formula C16H17FN6O2 B2716141 2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-(propan-2-yl)acetamide CAS No. 1251609-26-3](/img/structure/B2716141.png)
2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-(propan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-isopropylacetamide” belongs to a class of compounds known as [1,2,4]triazolo[4,3-a]pyrimidines . These compounds are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . This process is facilitated by the presence of triethylamine . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyrimidines is confirmed by IR, 1H-NMR, 13C-NMR, HRMS, and X-ray analyses . The angular structure of norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones was confirmed by single-crystal X-ray crystallography .
Chemical Reactions Analysis
Reactions of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides gave regioselectively angular norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound were reported as follows: Yellow solid; (80 % yield), mp 328–330 °C; IR (KBr): 3,375, 3,100 (2NH), 1,701 (C=O); 1H NMR (DMSO-d6): δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D2O-exchangeable); 13C NMR (DMSO-d6): δ = 111.27, 120.48, 122.88, 123.0, 126.34, 127.50, 129.58, 131.02, 131.47, 135.48, 137.48, 138.04, 148.25, 148.98, 151.75, 155.45, 158.78, 159.61, 162.01, 164.42 .
科学的研究の応用
Anti-Asthma Agents
Compounds with the triazolopyrimidine scaffold, similar to the one mentioned, have been investigated for their potential as anti-asthma agents. For instance, 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines were found to inhibit mediator release, a critical factor in asthma pathogenesis, indicating their potential use in developing anti-asthma medications (Medwid et al., 1990).
Antimycobacterial Agents
Fluorinated triazolopyrimidine derivatives have been synthesized and tested for antimycobacterial activity, with some showing potent inhibitory effects against Mycobacterium tuberculosis, suggesting their potential application in treating tuberculosis (Abdel-Rahman et al., 2009).
Anticancer Agents
The synthesis and structure-activity relationship (SAR) of triazolopyrimidines have been detailed, highlighting their mechanism of tubulin inhibition and potential as anticancer agents. This unique mode of action differentiates them from other tubulin-targeting drugs and underscores their significance in cancer therapy research (Zhang et al., 2007).
Radioligands for PET Imaging
Certain triazolopyrimidineacetamides have been developed as selective ligands for the translocator protein (18 kDa), with derivatives like DPA-714 designed for labeling with fluorine-18. This facilitates in vivo imaging using positron emission tomography (PET), illustrating the compound's application in neuroimaging and the study of brain disorders (Dollé et al., 2008).
Antimicrobial and Antitumor Activities
Derivatives of triazolopyrimidines have been synthesized and evaluated for their antimicrobial and antitumor activities, providing insights into their potential therapeutic applications. Research in this area demonstrates the versatility of these compounds in addressing various health challenges (Abu-Melha, 2013).
作用機序
Target of Action
Triazole compounds, which include the “2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-(propan-2-yl)acetamide”, are known to bind in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
The mode of action of triazole compounds is typically through their interaction with these targets, leading to changes in the biological system . The specific interactions and changes would depend on the exact structure of the compound and the target it interacts with.
Biochemical Pathways
Triazole compounds can affect a variety of biochemical pathways due to their ability to interact with different enzymes and receptors . The exact pathways affected by “this compound” would depend on its specific targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of triazole compounds can vary widely depending on their specific structures . These properties would influence the bioavailability of “this compound”.
Result of Action
The molecular and cellular effects of “this compound” would be a result of its interaction with its targets and the changes in the biochemical pathways it affects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of triazole compounds . These factors could include pH, temperature, presence of other molecules, and more.
将来の方向性
特性
IUPAC Name |
2-[7-(4-fluoroanilino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O2/c1-10(2)18-14(24)9-23-16(25)22-8-7-13(20-15(22)21-23)19-12-5-3-11(17)4-6-12/h3-8,10H,9H2,1-2H3,(H,18,24)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZQXMLIRJBDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)N2C=CC(=NC2=N1)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methyl-N-(2-(6-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2716059.png)
![5-Fluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2716060.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2716065.png)
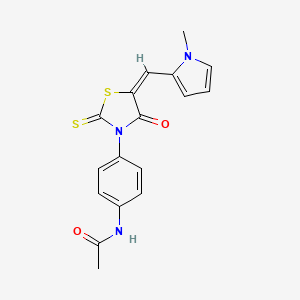
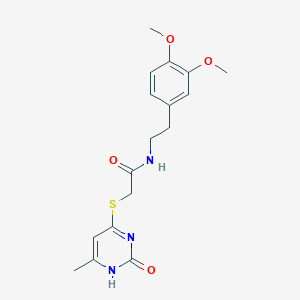
![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2716068.png)
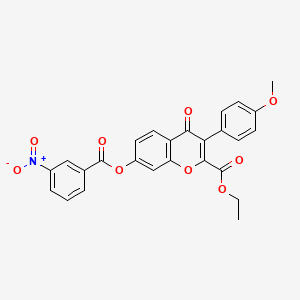
![2-cyclopentyl-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2716070.png)
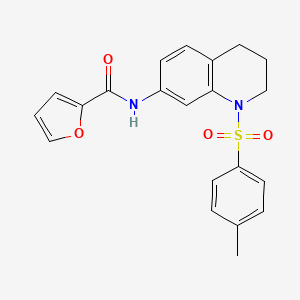
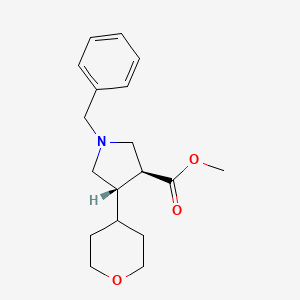
![1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2716073.png)

